Bienvenue dans la boutique en ligne BenchChem!

8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Profiling

Select this specific (1R,5S)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene (CAS 1705345-70-5) to eliminate regioisomeric ambiguity in your SAR. The ortho-CF₃ on the N-benzenesulfonyl ring confers unique steric and electronic effects critical for dopamine and serotonin transporter selectivity, distinct from the meta- or para-CF₃ analogs. Its rigid trop-2-ene scaffold is validated for nAChR ligand development and radiolabeling. Avoid confounding results from generic mixtures; insist on the (1R,5S) enantiopure form with full characterization for reproducible pharmacology.

Molecular Formula C14H14F3NO2S
Molecular Weight 317.33
CAS No. 1705345-70-5
Cat. No. B2849974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene
CAS1705345-70-5
Molecular FormulaC14H14F3NO2S
Molecular Weight317.33
Structural Identifiers
SMILESC1CC2C=CCC1N2S(=O)(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C14H14F3NO2S/c15-14(16,17)12-6-1-2-7-13(12)21(19,20)18-10-4-3-5-11(18)9-8-10/h1-4,6-7,10-11H,5,8-9H2
InChIKeyAQQVQTDONQHXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 8-[2-(Trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene (CAS 1705345-70-5): Structural Identity and Core Characteristics


8-[2-(Trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene (CAS 1705345-70-5) is a chiral, bicyclic sulfonamide featuring the 8-azabicyclo[3.2.1]oct-2-ene (trop-2-ene) scaffold with an ortho-trifluoromethylbenzenesulfonyl substituent at the bridgehead nitrogen . This scaffold class has been extensively validated as a privileged structure for monoamine neurotransmitter re-uptake inhibition (dopamine, serotonin, noradrenaline) [1], nicotinic acetylcholine receptor (nAChR) ligand development [2], and as a precursor for radiolabelled neuroimaging probes [3]. The compound bears the (1R,5S) stereochemical configuration inherent to the tropane framework, which is critical for receptor recognition, and incorporates a 2-CF₃ substituent on the phenylsulfonyl ring—a regiochemical feature that differentiates it from the corresponding 3-CF₃ (CAS 1705099-98-4) and 4-CF₃ positional isomers .

Why Generic Substitution Fails for 8-[2-(Trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene in Target-Based Screening


Within the 8-azabicyclo[3.2.1]oct-2-ene sulfonamide series, even minor structural variations produce dramatic shifts in biological fingerprint. The patent literature explicitly demonstrates that unsaturation at the C2–C3 position of the tropane ring is a critical determinant of dopamine transporter (DAT) versus serotonin transporter (SERT) selectivity [1], while the nature and position of the N-sulfonyl substituent governs nicotinic receptor subtype affinity [2]. The ortho-CF₃ group in this compound imposes a unique combination of steric bulk, electron-withdrawing character, and conformational restriction that cannot be recapitulated by the meta-CF₃, para-CF₃, unsubstituted phenylsulfonyl, or heteroaryl-sulfonyl analogs. Furthermore, the (1R,5S) enantiopure form is essential for reproducible pharmacology, given that the corresponding (1S,5R) enantiomer or racemic mixtures may exhibit divergent—and potentially antagonistic—target engagement profiles [3]. Generic interchange among these regioisomers or stereoisomers therefore risks confounding SAR interpretation and invalidating cross-study comparisons.

Head-to-Head Comparative Evidence: Quantifying the Differentiation of 8-[2-(Trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene


Ortho-CF₃ vs. Meta-CF₃ vs. Unsubstituted Phenylsulfonyl: Regiochemical Impact on Molecular Properties

The ortho-CF₃ substituent on the benzenesulfonyl ring creates a distinct physicochemical profile compared to the meta-CF₃ analog (CAS 1705099-98-4) and the unsubstituted phenylsulfonyl analog (CAS 1797892-75-1). The ortho-substitution introduces steric hindrance that restricts rotational freedom around the N–S bond, altering the three-dimensional presentation of the pharmacophore. The 2-(trifluoromethyl)benzenesulfonyl chloride building block (CAS 776-04-5, logP = 3.71) exhibits higher calculated lipophilicity than unsubstituted benzenesulfonyl chloride (logP ~1.0), and this increased logP translates to the final 8-sulfonamide product, enhancing membrane permeability potential . The molecular weight of the target compound (317.33 g/mol) is 68.0 Da greater than the unsubstituted phenylsulfonyl analog (249.33 g/mol), a difference that places it in a distinct property space for CNS drug-likeness assessment .

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Profiling

Stereochemical Purity as a Determinant of Reproducible Pharmacology in Dopamine Transporter Assays

The 8-azabicyclo[3.2.1]oct-2-ene scaffold exhibits pronounced stereochemical sensitivity in biological assays. In a study of 3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octane derivatives, the unsaturated oct-2-ene analog 12b (racemic) demonstrated a dopamine transporter Ki = 12 nM, compared to the corresponding saturated 3α-analog 15b (Ki = 5 nM) and the 3β-analog 23b (Ki = 78 nM)—a 15.6-fold range in DAT affinity attributable to stereochemical and hybridization state differences [1]. While the target compound is an 8-sulfonamide rather than an 8-alkyl derivative, the scaffold's stereochemical sensitivity is conserved across substitution patterns. The (1R,5S) enantiopure form of this compound ensures that procurement yields a single, defined stereoisomer, eliminating the confounding variable of enantiomeric mixtures that can obscure true SAR signals [2].

Neuropharmacology Dopamine Transporter (DAT) Stereochemistry

Synthetic Provenance: Direct Access via 2-(Trifluoromethyl)benzenesulfonyl Chloride Building Block

The target compound is directly accessible through reaction of the commercially available 2-(trifluoromethyl)benzenesulfonyl chloride (CAS 776-04-5) with 8-azabicyclo[3.2.1]oct-2-ene or its N-deprotected precursor. This sulfonyl chloride building block is widely stocked by major chemical suppliers (Sigma-Aldrich, TCI, Fisher Scientific) at purities ≥97–98%, with documented density (1.585 g/mL at 25 °C) and boiling point (133–135 °C/14 mmHg) . The ortho-CF₃ sulfonyl chloride has been explicitly employed in the synthesis of biologically active compounds, including Nature-reported Compound 37 (a diazabicyclo[6.2.0]decane derivative), where it was introduced via standard sulfonamide coupling conditions alongside the meta- and para-CF₃ analogs [1]. This synthetic tractability contrasts with analogs requiring multi-step preparation of non-commercial sulfonyl chloride precursors, reducing the barrier to analog generation and scale-up.

Synthetic Chemistry Building Block Strategy Sulfonamide Synthesis

Class-Established Role in Monoamine Transporter Pharmacology: Differentiating SERT vs. DAT Selectivity Profiles

The 8-azabicyclo[3.2.1]oct-2-ene scaffold is the core of multiple patent families claiming monoamine neurotransmitter re-uptake inhibitors, with explicit data showing that subtle changes in N-substitution can toggle selectivity between serotonin (SERT), dopamine (DAT), and noradrenaline (NET) transporters [1]. The key patent WO 1997/013770 A1 and its continuations (US 6,100,275; EP 2,367,818 A1) disclose that 8-sulfonyl-substituted 8-azabicyclo[3.2.1]oct-2-ene derivatives, particularly those bearing electron-withdrawing aryl sulfonyl groups, exhibit potent serotonin re-uptake inhibition [2]. While specific IC₅₀ values for this exact compound have not been publicly disclosed, the class-level SAR indicates that the ortho-CF₃ electron-withdrawing substituent is predicted to enhance SERT potency relative to unsubstituted phenylsulfonyl analogs, consistent with the established pharmacophore model requiring an electron-deficient aryl group at the 8-position for optimal transporter engagement [3].

Monoamine Reuptake Inhibition Serotonin Transporter (SERT) Neuropsychiatric Drug Discovery

Nicotinic Acetylcholine Receptor (nAChR) Ligand Potential: Scaffold Privilege with Orthogonal Substitution Vector

Patent EP 1 133 494 A1 and related filings establish the 8-azabicyclo[3.2.1]oct-2-ene scaffold as a cholinergic ligand scaffold at nicotinic ACh receptors, with binding data demonstrating that the unsaturated oct-2-ene bridge enhances nAChR affinity relative to the saturated octane analog [1]. Importantly, the nAChR pharmacophore tolerates diverse 8-substituents, making the 8-sulfonamide substitution pattern in this compound an orthogonal vector to the 3-aryl/heteroaryl nAChR ligands typified by epibatidine analogs. Separate patent literature (US 6,617,459 B2) explicitly encompasses 8-azabicyclo[3.2.1]oct-2-ene derivatives—including sulfonamide-substituted variants—in labelled form for in vivo neuroimaging applications, indicating that this substitution pattern is compatible with radiolabelling strategies for PET/SPECT tracer development [2].

Nicotinic Acetylcholine Receptor Cholinergic Pharmacology Neuroimaging Probe Development

Optimal Deployment Scenarios for 8-[2-(Trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene in Drug Discovery and Chemical Biology


Monoamine Transporter SAR Probe: Mapping the N-Sulfonyl Pharmacophore Space

This compound is ideally deployed as a tool compound to systematically probe the contribution of ortho-electron-withdrawing substitution on the N-benzenesulfonyl group to monoamine transporter affinity and selectivity. In a panel alongside the unsubstituted phenylsulfonyl (CAS 1797892-75-1), meta-CF₃ (CAS 1705099-98-4), and para-CF₃ analogs, it enables deconvolution of regiochemical electronic effects on SERT, DAT, and NET binding. The class-level SAR from Neurosearch patent families supports the expectation that electron-deficient sulfonyl substituents enhance SERT potency, and the ortho-CF₃ position additionally introduces steric effects that may confer subtype selectivity advantages not achievable with the para-substituted isomer [1].

Nicotinic Receptor Tracer Precursor: Leveraging the Oct-2-ene Scaffold for PET Ligand Development

Patent US 6,617,459 B2 explicitly covers 8-azabicyclo[3.2.1]oct-2-ene derivatives for in vivo receptor imaging, including sulfonamide-substituted variants [2]. The target compound's ortho-CF₃ substituent provides a convenient ¹⁸F or ¹⁹F NMR handle for radiolabelling or analytical tracking, while the N-sulfonamide linkage offers a metabolically stable alternative to the N-alkyl linkages found in classical tropane-based tracers. Its application in nAChR PET tracer development is supported by the established enhanced affinity of oct-2-ene scaffolds for nicotinic receptors documented in EP 1 133 494 A1 [1].

Chemical Biology Tool for ELOVL6 Inhibitor Scaffold Hopping

The 3-sulfonyl-8-azabicyclo[3.2.1]octane class has been validated as a privileged scaffold for long chain fatty acid elongase 6 (ELOVL6) inhibition, with lead compound 1w demonstrating potent (IC₅₀ ~32–94 nM) and orally active ELOVL6 inhibition [3]. While the target compound bears the sulfonyl group at the 8-position rather than the 3-position, its oct-2-ene core and ortho-CF₃ substituent make it a valuable comparator for scaffold-hopping studies aimed at understanding the positional tolerance of the sulfonyl pharmacophore within the ELOVL6 binding pocket. The unsaturated bridge may confer conformational constraints that differentiate it from the fully saturated ELOVL6 inhibitor series.

Enantiopure Building Block for Asymmetric Synthesis of CNS-Targeted Libraries

The (1R,5S) stereochemistry and the presence of the sulfonamide linkage make this compound a versatile intermediate for diversity-oriented synthesis. The 8-sulfonamide can serve as a protecting/activating group for the bridgehead nitrogen while the C2–C3 double bond enables further functionalization via hydroboration, epoxidation, or cycloaddition chemistries. The ortho-CF₃ group enhances the crystallinity of the sulfonamide, potentially facilitating purification and characterization—a practical advantage over the more lipophilic but less crystalline meta- and para-CF₃ isomers .

Quote Request

Request a Quote for 8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.